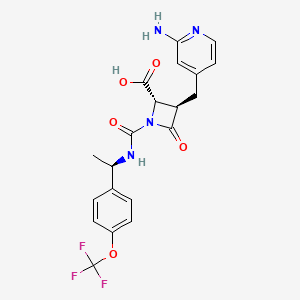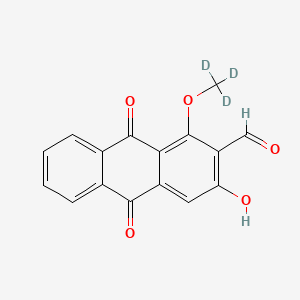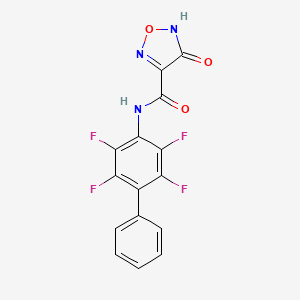
Dhodh-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dhodh-IN-14 is a hydroxyfurazan derivative and a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This compound has shown promise in the treatment of various diseases, including rheumatoid arthritis and certain types of cancer .
Preparation Methods
The synthesis of Dhodh-IN-14 involves several steps, starting with the preparation of the hydroxyfurazan core. This core is then functionalized with various substituents to enhance its inhibitory activity against DHODH. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods for this compound are optimized to scale up the synthesis while maintaining the quality and efficacy of the compound.
Chemical Reactions Analysis
Dhodh-IN-14 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Scientific Research Applications
Dhodh-IN-14 has a wide range of scientific research applications:
Mechanism of Action
Dhodh-IN-14 exerts its effects by inhibiting dihydroorotate dehydrogenase, an enzyme that catalyzes the conversion of dihydroorotate to orotate in the de novo synthesis of pyrimidine nucleotides . This inhibition leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. As a result, cells experience nucleotide starvation, leading to cell cycle arrest and apoptosis. The compound’s molecular targets include the active site of DHODH and associated pathways involved in pyrimidine metabolism .
Comparison with Similar Compounds
Dhodh-IN-14 is unique among DHODH inhibitors due to its hydroxyfurazan structure, which provides enhanced inhibitory activity and selectivity . Similar compounds include:
Brequinar: Another DHODH inhibitor with a different chemical structure but similar mechanism of action.
Leflunomide: A prodrug that is metabolized to teriflunomide, which inhibits DHODH.
Teriflunomide: The active metabolite of leflunomide, used in the treatment of rheumatoid arthritis and multiple sclerosis.
These compounds share the common feature of inhibiting DHODH but differ in their chemical structures, pharmacokinetics, and therapeutic applications.
Properties
Molecular Formula |
C15H7F4N3O3 |
|---|---|
Molecular Weight |
353.23 g/mol |
IUPAC Name |
4-oxo-N-(2,3,5,6-tetrafluoro-4-phenylphenyl)-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C15H7F4N3O3/c16-8-7(6-4-2-1-3-5-6)9(17)11(19)12(10(8)18)20-14(23)13-15(24)22-25-21-13/h1-5H,(H,20,23)(H,22,24) |
InChI Key |
AMBZERWHSFYQLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)NC(=O)C3=NONC3=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


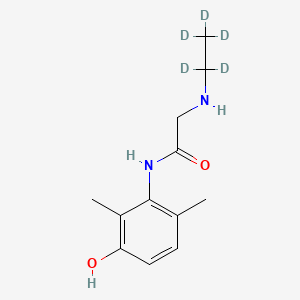
![disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate](/img/structure/B12424786.png)
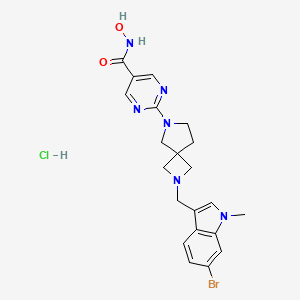
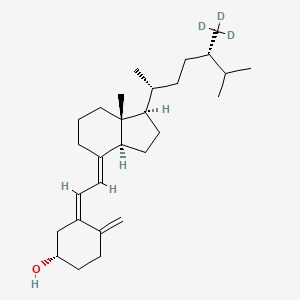
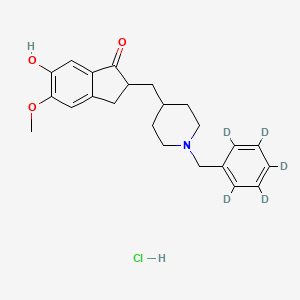
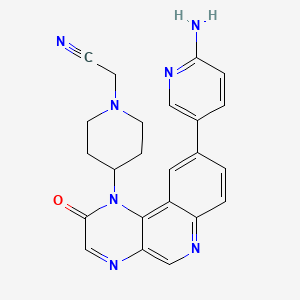
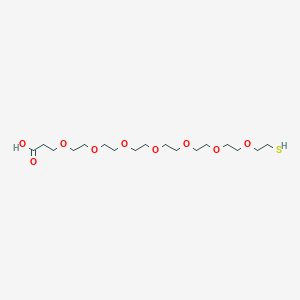

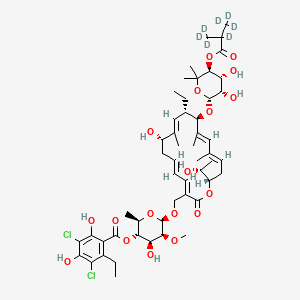
![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)
![(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)
